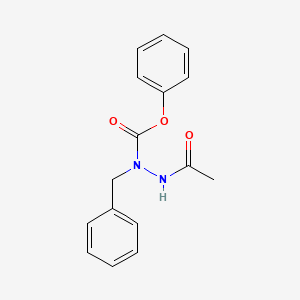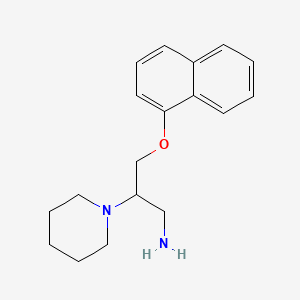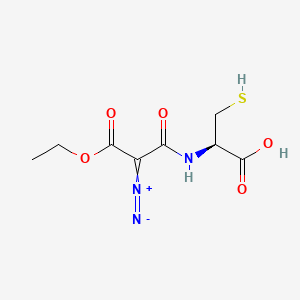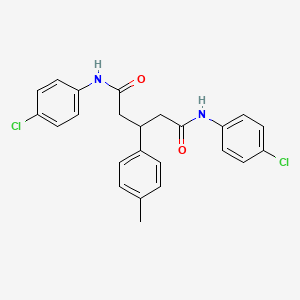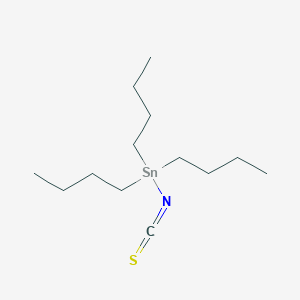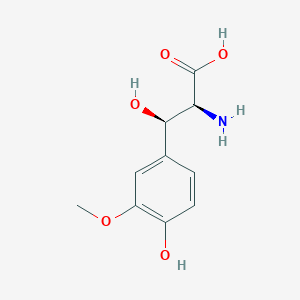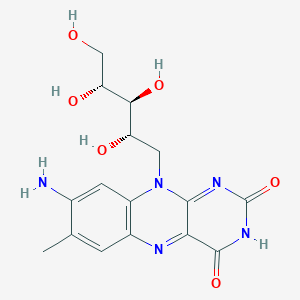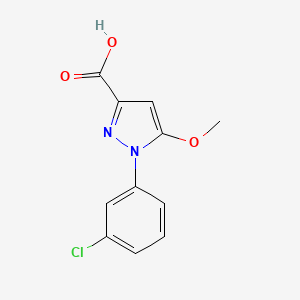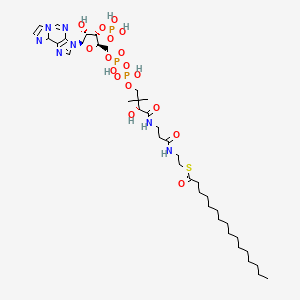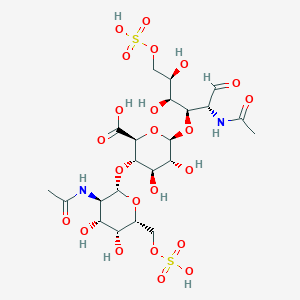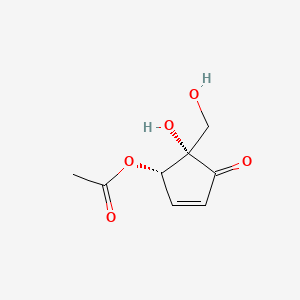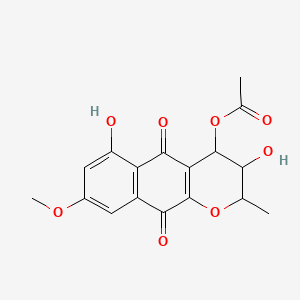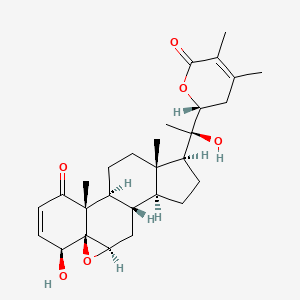
ウィタノライドD
概要
説明
科学的研究の応用
Withanolide D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal lactones and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Explored for its potential anticancer, anti-inflammatory, and immunomodulatory effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
作用機序
Withanolide D exerts its effects through several molecular targets and pathways. It augments ceramide accumulation by triggering neutral-sphingomyelinase 2, modulates the phosphorylation of JNK and p38MAPK, and induces apoptosis in both myeloid and lymphoid cells. These actions contribute to its anticancer and immunomodulatory properties .
Safety and Hazards
Users should avoid breathing mist, gas or vapours and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Withanolides have shown promise as new phytotherapeutic agents against chronic inflammatory diseases . They have also been identified as promising anti-cancer and anti-inflammatory compounds . Further investigations for discovering novel withanolides of genus Physalis, exploiting their pharmacological values and evaluating their potency as therapeutic agents are significant work .
生化学分析
Biochemical Properties
Withanolide D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of Withanolide D is with the enzyme nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), where it inhibits its activation, leading to reduced inflammation. Additionally, Withanolide D interacts with heat shock proteins, particularly heat shock protein 90 (Hsp90), inhibiting its function and thereby affecting the stability and activity of client proteins involved in cancer progression .
Cellular Effects
Withanolide D exerts significant effects on various types of cells and cellular processes. In cancer cells, Withanolide D induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. Furthermore, Withanolide D modulates cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cellular metabolism .
Molecular Mechanism
The molecular mechanism of Withanolide D involves several key interactions at the molecular level. Withanolide D binds to the ATP-binding pocket of heat shock protein 90 (Hsp90), inhibiting its chaperone activity. This inhibition leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. Additionally, Withanolide D inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by preventing its translocation to the nucleus, thereby reducing the expression of inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Withanolide D have been observed to change over time. Withanolide D is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that Withanolide D can induce sustained anti-cancer effects, with prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and efficacy of Withanolide D can be influenced by factors such as storage conditions and formulation .
Dosage Effects in Animal Models
The effects of Withanolide D vary with different dosages in animal models. At lower doses, Withanolide D has been shown to exert anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, Withanolide D can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of Withanolide D are maximized at specific dosage ranges, beyond which adverse effects become more prominent .
Metabolic Pathways
Withanolide D is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of Withanolide D. Additionally, Withanolide D can affect metabolic flux and alter the levels of key metabolites involved in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Withanolide D involves several key steps, starting from pregnenolone. The process includes stereochemical control at the C-22 position, involving a γ-coupling reaction of a lithium enolate with a protected 20-hydroxy-22-aldehyde. Additionally, an allyl sulphoxide-sulphenate rearrangement is used to introduce the 4β-hydroxy-2,5-dien-1-one system .
Industrial Production Methods
Industrial production of Withanolide D is typically achieved through the extraction from Withania somnifera. Advanced techniques such as in vitro culture and synthetic biology approaches are employed to enhance the production of withanolides. These methods include cell suspension culture, hairy root culture, and the use of heterologous systems like yeast and bacteria .
化学反応の分析
Types of Reactions
Withanolide D undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Withanolide D, which may exhibit different biological activities .
類似化合物との比較
Withanolide D is unique among withanolides due to its specific structural features and biological activities. Similar compounds include:
Withaferin A: Known for its potent anticancer properties.
Physalolactone B: Exhibits anti-inflammatory effects.
Deacetyl-physalolactone B: Another withanolide with distinct biological activities
Withanolide D stands out due to its specific mechanism of action and its ability to enhance the effects of traditional chemotherapeutic agents .
特性
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-12-22(33-24(31)15(14)2)27(5,32)19-7-6-17-16-13-23-28(34-23)21(30)9-8-20(29)26(28,4)18(16)10-11-25(17,19)3/h8-9,16-19,21-23,30,32H,6-7,10-13H2,1-5H3/t16-,17-,18-,19-,21-,22+,23+,25-,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASUFNRGCZMRFD-JCUIILOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317760 | |
| Record name | Withanolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30655-48-2 | |
| Record name | Withanolide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30655-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Withanolide D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030655482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Withanolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WITHANOLIDE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY366XV8JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



